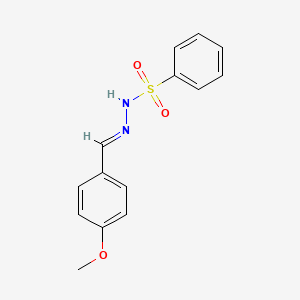

N'-(4-Methoxybenzylidene)benzenesulfonohydrazide

描述

N’-(4-Methoxybenzylidene)benzenesulfonohydrazide is an organic compound with the molecular formula C14H14N2O3S It is a derivative of benzenesulfonohydrazide, characterized by the presence of a methoxybenzylidene group

准备方法

Synthetic Routes and Reaction Conditions

N’-(4-Methoxybenzylidene)benzenesulfonohydrazide can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(4-Methoxybenzylidene)benzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N’-(4-Methoxybenzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used under basic conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzylidene derivatives.

科学研究应用

Synthesis and Characterization

N'-(4-Methoxybenzylidene)benzenesulfonohydrazide can be synthesized through a condensation reaction between 4-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction typically requires an acid catalyst, such as hydrochloric acid, and is conducted under reflux conditions. The resultant compound is characterized using several spectroscopic techniques:

- Infrared Spectroscopy (IR) : Characteristic peaks include at 723 cm⁻¹, at 867 cm⁻¹, and at 1654 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) : Key signals include ppm (s, 1H, N-CH) and ppm (s, 6H, CH₃).

- Elemental Analysis : Confirmed empirical formula with calculated values for carbon, hydrogen, nitrogen, and sulfur content.

The following table summarizes the spectral data obtained during characterization:

| Spectroscopic Method | Observed Values |

|---|---|

| IR (cm⁻¹) | |

| NMR (δ, ppm) | |

| NMR (δ, ppm) |

Chemistry

In organic synthesis, this compound serves as a reagent and intermediate for preparing various compounds. Its unique methoxy group enhances its solubility and reactivity compared to similar compounds.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Research indicates significant antimicrobial activity against various strains:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Aspergillus niger | 250 |

| A. clavatus | 250 |

These findings suggest its potential utility in developing new antimicrobial agents.

Medicine

This compound is explored for therapeutic applications due to its biological activity. Studies have indicated that it may interact with specific molecular targets within cells, potentially modulating enzyme activity and influencing cellular pathways.

Case Studies

- Antimicrobial Activity Study : A study conducted on the compound's effectiveness against common pathogens demonstrated that it inhibited the growth of Staphylococcus aureus with an MIC of 62.5 µg/mL. This positions it as a candidate for further development in antimicrobial therapies .

- Synthesis and Characterization Review : A comprehensive review highlighted the synthesis process and characterized the compound using IR and NMR spectroscopy to confirm its structure . The study also discussed theoretical calculations related to its molecular properties.

- Biological Activity Exploration : Research exploring the anticancer properties of various hydrazone derivatives included this compound as a potential lead compound due to its structural characteristics that may enhance biological efficacy .

作用机制

The mechanism of action of N’-(4-Methoxybenzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.

相似化合物的比较

Similar Compounds

- N’-(4-Methylbenzylidene)benzenesulfonohydrazide

- N’-(4-Hydroxybenzylidene)benzenesulfonohydrazide

- N’-(4-Ethoxybenzylidene)benzenesulfonohydrazide

Uniqueness

N’-(4-Methoxybenzylidene)benzenesulfonohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and facilitate specific interactions with molecular targets, distinguishing it from other similar compounds.

生物活性

N'-(4-Methoxybenzylidene)benzenesulfonohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological activities of this compound, supported by data tables and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and benzenesulfonohydrazide. The compound is characterized using various spectroscopic techniques, including:

- Infrared Spectroscopy (IR) : Characteristic peaks for functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.

- Elemental Analysis : Confirms the empirical formula.

The following table summarizes the spectral data obtained during characterization:

| Spectroscopic Method | Observed Values |

|---|---|

| IR (cm⁻¹) | νC-S: 723, νS-N: 867, νC-N: 1654 |

| 1H NMR (δ, ppm) | 8.84 (s, 1H, N-CH), 4.05-3.49 (s, 6H, CH₃) |

| 13C NMR (δ, ppm) | 162.10, 130.24 |

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. For instance:

- Bacterial Activity : The compound shows effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 62.5 μg/mL for certain strains.

- Fungal Activity : It has also been tested against fungi such as Aspergillus niger and A. clavatus, indicating a broad spectrum of antimicrobial efficacy.

The following table summarizes the antimicrobial activity data:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Aspergillus niger | 250 |

| A. clavatus | 250 |

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving:

- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes.

- Inhibition of Enzymatic Activity : This covalent modification can inhibit key enzymes involved in cellular processes.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy Study : A study published in Crystals highlighted the superior antimicrobial activity of a nickel(II) complex derived from this hydrazone compared to the free ligand .

- Anticancer Mechanisms : Research indicated that treatment with this compound led to significant apoptosis in breast cancer cell lines, suggesting its potential as a therapeutic agent .

属性

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-19-13-9-7-12(8-10-13)11-15-16-20(17,18)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUAEWHFTPLOTQ-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。